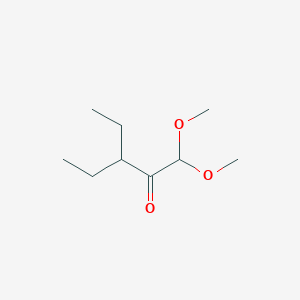
3-Ethyl-1,1-dimethoxypentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1,1-dimethoxypentan-2-one is an organic compound with the molecular formula C9H18O3 It is a ketone with two methoxy groups and an ethyl group attached to the pentan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,1-dimethoxypentan-2-one typically involves the reaction of 3-ethylpentan-2-one with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently undergoes methanolysis to yield the final product. The reaction conditions often include refluxing the reactants in methanol with a catalytic amount of sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst at elevated temperatures and pressures. This method ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-1,1-dimethoxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethyl-1,1-dimethoxypentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving ketones and methoxy groups.
Industry: The compound is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism by which 3-Ethyl-1,1-dimethoxypentan-2-one exerts its effects involves interactions with various molecular targets. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, while the methoxy groups can undergo nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and its ability to act as a precursor in synthetic pathways.
Comparación Con Compuestos Similares
3-Ethyl-2-methoxypentan-2-one: Similar structure but with only one methoxy group.
3-Ethyl-1,1-dimethoxybutan-2-one: Similar structure but with a shorter carbon chain.
3-Methyl-1,1-dimethoxypentan-2-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 3-Ethyl-1,1-dimethoxypentan-2-one is unique due to the presence of two methoxy groups and an ethyl group on the pentan-2-one backbone. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
62752-91-4 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-ethyl-1,1-dimethoxypentan-2-one |
InChI |
InChI=1S/C9H18O3/c1-5-7(6-2)8(10)9(11-3)12-4/h7,9H,5-6H2,1-4H3 |
Clave InChI |
OGOTWCXLVVPQQU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


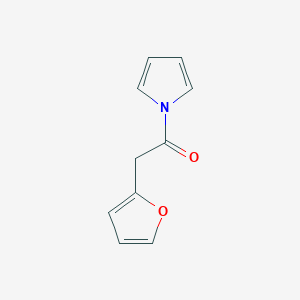

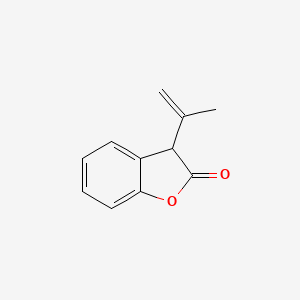
![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
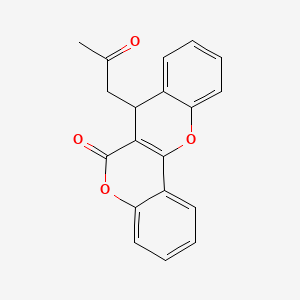
![(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14509317.png)
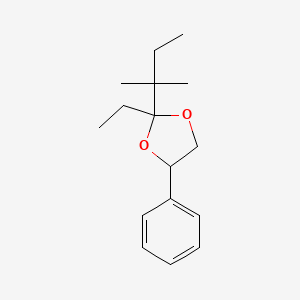
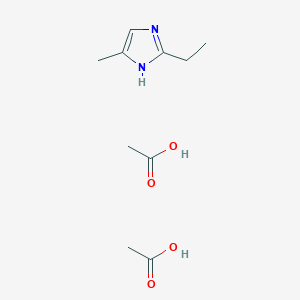
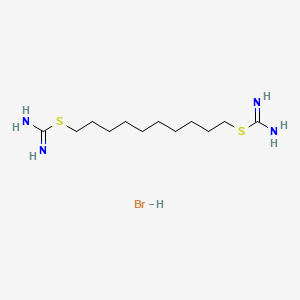
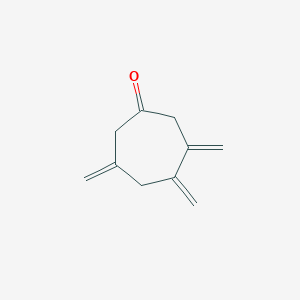
![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)
![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)

